Adenine-13C

LC-MS/MS Internal Standard Method Validation

Quantitative LC-MS/MS analysis of endogenous adenine requires an internal standard that co-elutes with the analyte and matches its ionization. Unlabeled adenine cannot be distinguished from the analyte; structural analogs introduce bias due to differential matrix effects. Adenine-13C (CAS 86967-48-8) solves this: - Mass shift of +1 Da enables precise differentiation from endogenous adenine - Validated for plasma adenine quantification down to 5.0 nM - Used in 13C-metabolic flux analysis, DNA/RNA-SIP, and TDM assays for antiviral prodrugs (e.g., tenofovir, LLOQ 0.10 μmol/L)

Molecular Formula C5H5N5
Molecular Weight 136.12 g/mol
Cat. No. B3332080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenine-13C
Molecular FormulaC5H5N5
Molecular Weight136.12 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)N
InChIInChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+1
InChIKeyGFFGJBXGBJISGV-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenine-13C: Validated 13C Internal Standard


Adenine-13C (CAS 86967-48-8) is a stable isotope-labeled analog of the essential purine nucleobase adenine [1]. In this compound, a single 12C atom is replaced by the stable, non-radioactive 13C isotope, increasing the molecular weight by 1 Da without altering the molecule's chemical or biological properties [1]. This minimal mass shift makes it an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise correction for matrix effects and instrument variability during quantitative analysis of endogenous adenine and its metabolites [2].

13C-labeled internal standard for LC-MS/MS isotope dilution
Co-elution with unlabeled adenine for matrix-effect correction
No chromatographic retention time shift vs. deuterated IS

Why Adenine-13C Cannot Be Substituted


In quantitative LC-MS/MS, using unlabeled adenine as an internal standard is methodologically invalid because it is indistinguishable from the endogenous analyte, preventing correction for ion suppression or enhancement [1]. Substitution with a deuterated (2H) analog is problematic due to the potential for hydrogen-deuterium exchange and chromatographic separation from the analyte caused by the 'deuterium isotope effect', which introduces new sources of quantification error [2]. Similarly, 15N-labeled adenines, while effective, may not be optimal for workflows specifically designed around a +1 Da mass shift, where a multi-labeled 13C5,15N5 compound introduces a larger mass difference that could complicate method development or require re-validation . Adenine-13C, with its specific single-carbon substitution, provides the precise +1 Da mass difference without the chromatographic shifts associated with deuterium, ensuring co-elution and optimal quantification accuracy.

Unlabeled adenine
Cannot be distinguished from endogenous analyte; no baseline correction possible.
Deuterated adenine (²H)
Potential retention time shift may cause differential ion suppression, reducing quantification accuracy.
Structural analog
Different retention and ionization efficiency may not co-elute, undermining matrix-effect correction.

Adenine-13C Performance vs. Alternative Internal Standards


13C vs. Deuterium: Matrix Effect Correction

Adenine-13C has been validated as an internal standard (IS) in a sensitive LC-MS/MS method for quantifying tenofovir formation, demonstrating its utility in complex biological matrices [1]. In contrast to using an unlabeled internal standard or external calibration, which cannot correct for variable ion suppression, the co-eluting 13C-IS provides robust correction across a range of concentrations. The method utilizes the IS at a concentration of 438 ng/mL and monitors the specific mass transition for the IS at m/z 293.2–181.1, distinct from the analyte tenofovir (m/z 288.2–176.1). This specific, validated use case provides direct evidence of Adenine-13C's performance in a rigorous analytical context [1].

13C vs Deuterated IS
Class-level
13C-IS co-elutes; no retention shift vs. deuterated IS with measurable shift.
Co-elution supports matrix-effect correction.
General SIL-IS principle.
LC-MS/MS Internal Standard Method Validation Quantitative Bioanalysis

Plasma Adenine Quantification Sensitivity

A method for quantitating 13C enrichment of nucleic acids via UHPLC-MS/MS demonstrates that 13C-labeled nucleobases, including adenine, can be detected at very low enrichment levels. The method detected all isotopic species in samples with as little as 1.5 atom% 13C above natural abundance, using only 1-ng sample loadings [1]. While this study uses 13C-enriched substrates and not Adenine-13C directly as an IS, it quantifies the high sensitivity achievable for detecting 13C in the adenine nucleobase. This sensitivity is a direct function of the +1 Da mass shift provided by single 13C substitution, which is detected with high resolution by modern MS instruments [1]. In contrast, unlabeled adenine provides no such isotopic handle for tracing studies.

Plasma Adenine LLOQ
Method context
LLOQ 5.0 nM; CV ≤6.67%; Recovery 88.8–104.2%
Supports endogenous adenine quantification in plasma.
Multi-species validated LC-MS/MS method.
Stable Isotope Probing UHPLC-MS/MS Method Sensitivity Metabolic Tracing

FTICR-MS for Metabolic Flux Isotopologue Analysis

The specific positioning of the 13C label at the C8 position of adenine (Adenine-8-13C) allows for unique metabolic tracing applications that cannot be replicated by uniformly 13C-labeled (U-13C) adenine or 15N-labeled analogs. In a study on purine metabolism in normal and gouty subjects, Adenine-8-13C was used to demonstrate a slow and prolonged contribution to urinary uric acid, revealing a distinct metabolic pathway involving feedback inhibition of de novo purine synthesis [1]. Uniformly labeled 13C-adenine would yield a complex isotopologue distribution, obscuring this specific pathway analysis, while 15N labeling traces a different atom entirely. This site-specific tracing provides a unique window into adenine salvage and catabolism [1].

FTICR-MS Resolution
Reported
Resolving power 400,000 (m/z) resolves 13C-isotopologues
Supports isotopologue resolution in flux analysis.
Nanoelectrospray FTICR-MS.
Metabolic Tracing Site-Specific Labeling Purine Metabolism In Vivo Study

Isotopic and Chemical Purity Standards

Commercial Adenine-13C is supplied with a defined isotopic enrichment of ≥98 atom% 13C, as specified in Certificates of Analysis from major suppliers . This high enrichment level is critical for minimizing the background signal from the natural abundance 12C isotopologue in mass spectrometry assays. In contrast, using a lower-enriched or undefined product could introduce significant variability and reduce the lower limit of quantification. For specific products like Adenine-8-13C, suppliers note that the material may contain up to 7% of the 2-13C isomer . This information, while potentially limiting for certain highly specific studies, provides crucial transparency for method developers, who can account for this minor impurity during validation—an advantage over an alternative with an unspecified purity profile.

Isotopic & Chemical Purity
Specification review
≥98% chemical purity; 99 atom % 13C enrichment
Supports assay reproducibility.
Per vendor Certificate of Analysis.
Isotopic Purity Quality Control Certificate of Analysis Method Reproducibility

Adenine-13C: Key Applications & Procurement


Endogenous Adenine Quantification

Adenine-13C is the optimal internal standard for developing robust LC-MS/MS methods to quantify adenine, its metabolites, or therapeutic nucleoside analogs (e.g., tenofovir) in biological fluids like plasma or urine. As demonstrated in peer-reviewed studies, its use at defined concentrations (e.g., 438 ng/mL) with specific MS/MS transitions (m/z 293.2→181.1) enables precise quantification by correcting for variable ion suppression in complex matrices such as liver microsomes [1]. This application is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction research.

SIRM & Metabolic Flux Analysis

For DNA- or RNA-SIP experiments, Adenine-13C is a cost-effective substrate for tracking the assimilation of carbon into nucleic acids by specific microbial populations. The high sensitivity of UHPLC-MS/MS methods for detecting 13C-enriched adenine (down to 1.5 atom% with 1 ng of sample) means experiments can be conducted with smaller amounts of the labeled substrate and shorter incubation times, reducing the risk of cross-feeding and minimizing costs [2]. This directly addresses the economic and technical challenges associated with SIP experiments.

Antiviral Drug Monitoring Assay Development

Adenine-8-13C is uniquely suited for tracing the metabolic fate of the purine ring, specifically distinguishing between direct salvage and de novo synthesis pathways. As shown in human studies, Adenine-8-13C can be used to simultaneously measure its own slow, prolonged conversion to uric acid while demonstrating its inhibitory effect on de novo purine synthesis (tracked by glycine-15N incorporation) [3]. This dual-tracer approach is invaluable for research into metabolic disorders like gout and for studying the mechanism of action of purine antimetabolites.

DNA/RNA SIP for Microbial Community Analysis

For contract research organizations (CROs) and core analytical facilities, Adenine-13C with a vendor-certified isotopic purity of ≥98 atom% is a reliable choice for routine use. The high and well-documented enrichment ensures low background signal and excellent lot-to-lot consistency, which is critical for maintaining validated LC-MS/MS methods and achieving reproducible quantification across many samples and over extended periods . The defined purity specification simplifies regulatory compliance and method validation documentation.

Application
Selection Property
Validation Focus
Endogenous adenine quantification in biological matrices
Co-elution matrix-effect correction
Endogenous baseline quantification
Stable isotope-resolved metabolomics (SIRM) & flux analysis
13C-isotopologue resolution
Metabolic pathway tracing and enrichment
Antiviral prodrug bioanalysis (e.g., tenofovir)
13C-IS for LC-MS/MS quantification
Assay precision and specificity
DNA/RNA stable isotope probing (SIP) studies
13C-nucleic acid detection
13C enrichment level analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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